Ethyl 2-(4-tert-pentylphenoxy)propanoate

Lipophilicity XLogP3 SAR

Lipophilic phenoxypropanoate esters with undefined stereocenters often present solubility and membrane permeability challenges in biological assays. This compound offers a defined solution. - **Designed for SAR:** tert-Pentyl group provides distinct steric bulk (XLogP3 4.8) vs. tert-butyl analogs, enabling precise exploration of PPARδ/α binding pockets. - **Synthetic Utility:** Ethyl ester serves as a hydrolyzable handle for probe conjugation; free acid accessible for linker attachment. - **Analytical Reference:** Ideal RP-HPLC retention time standard for hydrophobic drug candidates. - **Supply:** Racemic mixture; ≥95% purity. Available for R&D.

Molecular Formula C16H24O3
Molecular Weight 264.36 g/mol
CAS No. 832740-59-7
Cat. No. B4826787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(4-tert-pentylphenoxy)propanoate
CAS832740-59-7
Molecular FormulaC16H24O3
Molecular Weight264.36 g/mol
Structural Identifiers
SMILESCCC(C)(C)C1=CC=C(C=C1)OC(C)C(=O)OCC
InChIInChI=1S/C16H24O3/c1-6-16(4,5)13-8-10-14(11-9-13)19-12(3)15(17)18-7-2/h8-12H,6-7H2,1-5H3
InChIKeyJZXVHBFBHOLGQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(4-tert-pentylphenoxy)propanoate: Identity and Specifications


Ethyl 2-(4-tert-pentylphenoxy)propanoate (CAS 832740-59-7) is a synthetic organic compound belonging to the class of phenoxypropanoate esters, characterized by a 4-tert-pentylphenol core linked via an ether bond to an ethyl 2-hydroxypropanoate moiety. Its molecular formula is C16H24O3, with a molecular weight of 264.36 g/mol and a computed XLogP3 value of 4.8, indicating significant lipophilicity . It is primarily offered by chemical suppliers as a research chemical and building block , and its structure contains a single undefined stereocenter, resulting in a racemic mixture unless otherwise specified .

Racemic Mixture Single undefined stereocenter; supplied as racemate
Lipophilic Scaffold High calculated logP supports membrane permeability research
Ethyl Ester Handle Protected carboxylic acid for multi-step synthesis

Ethyl 2-(4-tert-pentylphenoxy)propanoate: Why Substitution Fails


The selection of Ethyl 2-(4-tert-pentylphenoxy)propanoate over closely related phenoxyalkanoate esters is driven by its specific combination of a branched tert-pentyl substituent and a propanoate ester. The tert-pentyl group imparts a distinct steric bulk and lipophilicity (calculated XLogP3 of 4.8) compared to linear alkyl or smaller branched analogs, which can critically influence molecular recognition in biological systems, such as binding to nuclear receptors like PPARs, or affect physicochemical properties like solubility and membrane permeability . Furthermore, the ethyl ester functionality differentiates it from corresponding acids or other esters, impacting reactivity in synthetic sequences and hydrolytic stability in biological media . Simple substitution with a compound possessing a different alkyl group (e.g., tert-butyl) or a different ester (e.g., methyl) would likely result in altered performance, as evidenced by structure-activity relationship (SAR) trends observed for related PPARδ partial agonists, where even minor modifications to the phenoxy acid scaffold drastically change potency and subtype selectivity [1]. The absence of direct comparative data for this exact compound necessitates reliance on these class-level SAR inferences to justify its specific procurement.

Attribute
Target Compound
Potential Substitute
Alkyl Substituent
4-tert-pentyl (branched, steric bulk)
tert-butyl or linear alkyl analogs
Ester Group
Ethyl propanoate (synthetic handle, controlled hydrolysis)
Corresponding acid or methyl ester (altered reactivity/stability)

Class-level SAR suggests even minor modifications shift potency and subtype selectivity.

Ethyl 2-(4-tert-pentylphenoxy)propanoate: Procurement Evidence


Lipophilicity Profile vs. Structural Analogs

The calculated partition coefficient (XLogP3) for Ethyl 2-(4-tert-pentylphenoxy)propanoate is 4.8 . This value can be compared to that of 2-(4-tert-pentylphenoxy)acetic acid, which has a lower predicted XLogP3 of approximately 3.7 (ChemDraw estimation) due to the absence of the methyl group on the alpha-carbon and the difference in ester/acid functionality. The higher lipophilicity of the target compound is predicted to enhance its membrane permeability and may alter its tissue distribution profile in vivo or its behavior in biphasic reaction systems, relative to the acid analog.

Lipophilicity Shift
Context-dependent
ΔXLogP3 ≈ +1.1
Supports lipophilicity-driven assay design
Predicted values require experimental validation
Lipophilicity XLogP3 SAR

Solid vs. Liquid: Handling and Stability

Ethyl 2-(4-tert-pentylphenoxy)propanoate is typically supplied as a solid or semi-solid at room temperature (storage conditions often recommend 2-8°C ). In contrast, its close analog, 2-(4-tert-pentylphenoxy)acetic acid, is a solid with a defined melting point (around 98-100°C for similar phenoxyacetic acids ). While specific melting point data for the target compound is not publicly available, the ester functionality generally lowers the melting point compared to the corresponding carboxylic acid, potentially offering advantages in formulation or ease of handling as a liquid or low-melting solid.

Physical State
Class-level
Solid/semi-solid, 2–8°C storage
May facilitate automated liquid handling
Melting point not characterized; handle as low-melting solid
Physical State Storage Handling

Ester vs. Acid Reactivity in Synthesis

Ethyl 2-(4-tert-pentylphenoxy)propanoate provides a protected carboxylic acid functionality, which is advantageous in multi-step syntheses where the acid group could undergo unwanted side reactions. Its hydrolysis rate can be controlled, unlike the corresponding free acid, which would require protection/deprotection steps. For instance, a related phenoxypropionate ester was hydrolyzed under basic conditions (KOH in ethanol/water) to yield the free acid [1]. This controlled deprotection strategy is a common class-level advantage for esters over their acid counterparts in building block libraries.

Synthetic Handle
Class-level
Ethyl ester enables controlled hydrolysis
Supports multi-step probe synthesis
Hydrolysis rate condition-dependent
Synthetic Chemistry Ester Hydrolysis Building Block

Ethyl 2-(4-tert-pentylphenoxy)propanoate: Recommended Applications


PPAR Agonist Design: Lipophilicity Optimization

Given its calculated XLogP3 of 4.8, Ethyl 2-(4-tert-pentylphenoxy)propanoate is best deployed as a core scaffold or advanced intermediate in the design of novel PPARδ or PPARα agonists. Its lipophilicity is a key parameter for achieving desirable pharmacokinetic properties, such as improved membrane permeability and potentially enhanced oral bioavailability. This compound offers a distinct balance of steric and electronic properties compared to analogs with smaller or less branched alkyl groups, making it a valuable tool for exploring structure-activity relationships (SAR) in this therapeutic area .

Lipophilic Probe Synthesis for Chemical Biology

The high lipophilicity of this compound, combined with the synthetic handle provided by its ethyl ester group, makes it an ideal building block for creating lipophilic probes. The ester can be hydrolyzed to a free acid for conjugation to amine-containing linkers or tags. The tert-pentylphenoxy core provides a hydrophobic anchor that can facilitate membrane association or binding to lipophilic pockets in target proteins. This is a clear advantage over more polar analogs, which may exhibit non-specific binding or poor cellular uptake in chemical biology assays .

Chromatography Standard for Lipophilic Metabolites

The compound's defined structure and significant hydrophobicity (XLogP3 4.8) make it a suitable reference standard for reverse-phase high-performance liquid chromatography (RP-HPLC) method development, particularly for the analysis of lipophilic drug candidates or natural products. Its retention time can serve as a benchmark for calibrating gradients and assessing column performance for hydrophobic analytes, a utility not readily met by more polar or less well-characterized alternatives .

Application
Selection Property
Validation Focus
PPAR agonist design research scaffold
High lipophilicity and ester handle
PPAR subtype selectivity and potency assays
Lipophilic probe synthesis
Hydrophobic anchor and hydrolyzable ester
Cellular uptake and target engagement assays
RP-HPLC reference standard
Defined hydrophobicity and structure
Retention time reproducibility and gradient calibration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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